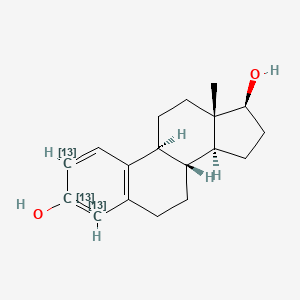

17beta-Estradiol-2,3,4-13C3

Descripción

Significance of Stable Isotope Labeling in Quantitative and Mechanistic Biology

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), into molecules of interest. nih.govdiagnosticsworldnews.com This process creates compounds that are chemically identical to their natural counterparts but have a greater mass. youtube.com This mass difference allows researchers to distinguish and trace the labeled molecules within complex biological systems using mass spectrometry. nih.govsmolecule.com This technique provides a safe and effective method for tracking metabolic pathways, quantifying drug absorption and distribution, and investigating molecular interactions at a cellular level. diagnosticsworldnews.comyoutube.com

The use of stable isotope-labeled compounds as internal standards in mass spectrometry-based quantification is considered the gold standard for accuracy and reproducibility. nih.govyoutube.com This is because the labeled standard behaves identically to the analyte during sample preparation and analysis, correcting for any variations that may occur. youtube.com This precision is crucial for a wide range of applications, from clinical diagnostics to drug development and metabolomics. diagnosticsworldnews.comsymeres.com

Contextualizing 17beta-Estradiol in Endocrine and Physiological Research

17beta-Estradiol (E2) is the most potent naturally occurring estrogen, a primary female sex hormone that also plays vital roles in male physiology. mdpi.comnih.gov It is a steroid hormone essential for the development and maintenance of female reproductive tissues and secondary sexual characteristics. mdpi.com Beyond reproduction, estradiol (B170435) influences a wide array of physiological processes, including bone density maintenance, cardiovascular health, and brain function. smolecule.comfrontiersin.orgmdpi.com

Estrogen receptors are found in numerous tissues throughout the body, including the reproductive organs, brain, bones, and cardiovascular system, highlighting the hormone's widespread influence. nih.govfrontiersin.org Research into the effects of estradiol is critical for understanding normal physiology and the pathophysiology of various diseases, including metabolic disorders, neurodevelopmental conditions, and endocrine dysfunctions. frontiersin.orgslideshare.net The study of estradiol's role in these processes often involves precise measurement of its levels and metabolic fate in biological samples. nih.govresearchgate.net

Rationale for Site-Specific Carbon-13 Labeling at Positions 2, 3, and 4 in 17beta-Estradiol

The specific placement of three carbon-13 isotopes at the 2, 3, and 4 positions of the 17beta-Estradiol molecule is a deliberate and strategic choice for several research applications. smolecule.comcapes.gov.br These positions are located on the A-ring of the steroid, a region that is a primary site of metabolic activity, particularly hydroxylation. oup.com By labeling these specific carbons, researchers can accurately trace the metabolic transformations of the estradiol molecule.

When estradiol is metabolized, enzymes such as cytochrome P450 isoforms catalyze the addition of hydroxyl groups, primarily at the C2 and C4 positions. oup.com The carbon-13 labels at these sites allow for the precise tracking of these metabolic pathways using mass spectrometry. smolecule.com This information is crucial for understanding how estradiol is broken down and eliminated from the body, and how these processes might be altered in disease states or by drug interactions. smolecule.com Furthermore, this specific labeling pattern provides a distinct mass shift that is easily detectable and quantifiable, making it an excellent internal standard for isotope dilution mass spectrometry assays. oup.comcdc.gov

Overview of Research Applications for 17beta-Estradiol-2,3,4-13C3

The unique properties of 17beta-Estradiol-2,3,4-13C3 make it a valuable tool in a variety of research fields. smolecule.com Its primary application is as an internal standard for the highly accurate quantification of endogenous 17beta-Estradiol in biological samples like serum and plasma. oup.comcdc.gov This is particularly important in clinical research and diagnostics where precise measurement of hormone levels is critical. nih.govresearchgate.netacs.org

In the field of metabolomics, this labeled compound is used in tracer studies to investigate the metabolic pathways of estrogens. smolecule.comslideshare.net By administering the labeled estradiol, scientists can track its conversion into various metabolites, providing insights into estrogen metabolism and its biological effects. smolecule.com This is essential for understanding the role of estrogens in both normal physiology and in the development of diseases such as cancer. aacrjournals.org

Environmental science also utilizes 17beta-Estradiol-2,3,4-13C3 to study the fate of estrogens as environmental contaminants. smolecule.com Researchers can use it to trace the degradation of estradiol in wastewater treatment processes and other environmental systems. smolecule.com

Table 1: Research Applications of 17beta-Estradiol-2,3,4-13C3

| Research Area | Specific Application | Key Findings/Importance |

|---|---|---|

| Clinical Chemistry | Internal standard for isotope dilution mass spectrometry (ID-MS) | Enables highly accurate and precise quantification of 17beta-Estradiol in patient samples, crucial for diagnosing and managing hormonal disorders. nih.govresearchgate.netoup.comacs.org |

| Metabolomics | Tracer for studying estrogen metabolism | Allows for the detailed investigation of metabolic pathways, including the identification and quantification of various estrogen metabolites. smolecule.comaacrjournals.orgresearchgate.net |

| Endocrinology | Investigating estrogen action and receptor binding | Helps in understanding the mechanisms of estrogen signaling and its physiological effects by tracing the interaction of estradiol with its receptors. smolecule.com |

| Environmental Science | Monitoring the fate of estrogens in the environment | Facilitates the study of the degradation and transformation of estradiol in environmental samples like wastewater. smolecule.com |

| Drug Development | Assessing drug interactions with estrogen metabolism | Used to determine how new drug candidates may affect the metabolism of estrogens, a critical aspect of preclinical safety assessment. smolecule.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 17beta-Estradiol |

| 17beta-Estradiol-2,3,4-13C3 |

| Carbon-13 |

| Estrone (B1671321) |

| 2-hydroxyestradiol (B1664083) |

| 4-hydroxyestradiol |

| 2-hydroxyestrone (B23517) |

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-CLMZCXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746355 | |

| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-48-1 | |

| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1261254-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Isotopic Integrity of 17beta Estradiol 2,3,4 13c3

Precursor Selection and Carbon-13 Isotope Incorporation Strategies

The foundational step in synthesizing 17beta-Estradiol-2,3,4-13C3 involves the strategic selection of precursors enriched with carbon-13. A common approach utilizes commercially available starting materials with a high percentage of ¹³C incorporation, often as high as 99%. google.com One pivotal method involves the use of ¹³C-labeled reagents to construct the aromatic A-ring of the steroid. For instance, ¹³C-methyl iodide can be used to synthesize intermediates like ¹³C-resorcinol, which then serves as a key building block. google.com The choice of ¹³C labeling is preferred over other isotopes like deuterium (B1214612) due to the stability of the carbon-carbon bonds, which prevents isotopic exchange during chemical reactions and storage. google.comnih.gov

Multi-step Synthetic Methodologies for Site-Specific ¹³C-Labeling

The construction of the 17beta-Estradiol-2,3,4-13C3 molecule is a multi-step process. Two primary strategies are generally employed: partial synthesis, where a ¹³C-labeled synthon is introduced into the steroid backbone, and total synthesis. nih.gov

A common partial synthesis route may start from a readily available steroid precursor like androsta-1,4-diene-3,17-dione. researchgate.net The A-ring of this precursor is cleaved and then reconstructed using a ¹³C₃-labeled building block. researchgate.net For example, a Wittig reaction with 1-triphenylphosphoranylidene-¹³C₃-2-propanone can be employed, followed by an intramolecular condensation to form the ¹³C-labeled A-ring. researchgate.net Another approach involves a Hoesch reaction, where ¹³C-labeled nitriles react with phloroglucinol (B13840) to form a deoxybenzoin (B349326) intermediate, which is then further functionalized.

Total synthesis offers an alternative but often more complex route, building the entire steroid skeleton from simpler, non-steroidal starting materials. Regardless of the pathway, the goal is to introduce the three ¹³C atoms specifically at the 2, 3, and 4 positions of the estradiol (B170435) A-ring.

Purification and Chromatographic Techniques for Labeled Steroids

Due to the complexity of the synthetic reactions and the potential for side products and unreacted starting materials, rigorous purification is paramount. rsc.orgresearchgate.net The presence of even trace amounts of unlabeled estradiol or other impurities can significantly impact the accuracy of subsequent analytical measurements.

A variety of chromatographic techniques are employed to isolate and purify the labeled steroid. rsc.orgresearchgate.net High-performance liquid chromatography (HPLC) is a cornerstone of this process, often used in multiple stages. nih.govrsc.org Initial purification may involve normal-phase or reversed-phase HPLC to separate the target compound from the bulk of the reaction mixture. nih.gov For highly complex mixtures, two-dimensional HPLC (2D-HPLC) can provide enhanced separation power by using two different column chemistries or mobile phases. rsc.org

Gas chromatography (GC) is another powerful tool, particularly when coupled with a mass spectrometer (GC-MS) for purity assessment. nih.gov Column chromatography using silica (B1680970) gel is also frequently used for initial cleanup and separation of major components. acs.org The choice of purification technique depends on the specific impurities present and the required final purity of the 17beta-Estradiol-2,3,4-13C3.

| Technique | Purpose | Common Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the labeled steroid from reaction byproducts and unreacted starting materials. nih.gov | Used for both initial cleanup and final polishing of the product. nih.gov Can be run in normal-phase, reversed-phase, or two-dimensional modes for enhanced separation. rsc.org |

| Gas Chromatography (GC) | Assessment of purity and separation of volatile impurities. nih.gov | Often coupled with mass spectrometry (GC-MS) to confirm the identity and purity of the final product. nih.gov |

| Column Chromatography | Bulk separation of the target compound from major impurities. acs.org | Typically used in the early stages of purification with silica gel as the stationary phase. acs.org |

| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity assessment. calstate.edu | Used to quickly identify the presence of the desired product and major impurities. calstate.edu |

Verification of Isotopic Enrichment and Positional Specificity

Following purification, it is essential to verify both the isotopic enrichment (the percentage of molecules containing the ¹³C labels) and the positional specificity (that the labels are at the correct 2, 3, and 4 positions). rsc.orgnih.govrsc.orgresearchgate.net This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.orgresearchgate.netsmolecule.com

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule, allowing for the confirmation of the molecular formula and the determination of isotopic abundance. rsc.orgresearchgate.net For 17beta-Estradiol-2,3,4-13C3, the expected molecular weight will be approximately 275.36 g/mol , a mass shift of M+3 compared to the unlabeled compound (molecular weight ~272.39 g/mol ). smolecule.com HRMS can distinguish between the labeled and unlabeled compounds with high confidence. nih.gov Techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can provide precise measurements of the ¹³C/¹²C ratio, further confirming the isotopic enrichment. rsc.orgrsc.orgrsc.org

| Parameter | ¹³C NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |

| Primary Function | Verifies the specific positions of the ¹³C labels and confirms the overall molecular structure. researchgate.netnih.gov | Confirms the molecular weight and determines the isotopic enrichment (abundance of the M+3 ion). rsc.orgresearchgate.net |

| Key Data Output | Chemical shifts and signal intensities for each carbon atom. nih.gov | High-resolution mass-to-charge ratio (m/z) spectrum. nih.gov |

| Isotopic Purity Assessment | Quantitative analysis of peak areas can determine the percentage of ¹³C at each labeled position. researchgate.net | The relative intensity of the M+3 peak compared to any residual M peak indicates the level of isotopic enrichment. |

| Reported Isotopic Purity | Can achieve precision better than 1‰ for position-specific isotope analysis. researchgate.net | Isotopic purity is often reported as atom % ¹³C, with values typically at or above 99%. sigmaaldrich.comsigmaaldrich.com |

Advanced Analytical Methodologies Employing 17beta Estradiol 2,3,4 13c3 As an Internal Standard

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Estrogen Quantification

LC-MS/MS is the predominant technique for the sensitive and specific quantification of estrogens. biorxiv.org The integration of 17beta-Estradiol-2,3,4-13C3 as an internal standard is a cornerstone of modern LC-MS/MS-based methods, compensating for analytical variability and ensuring data reliability. cdc.govnih.gov These methods are frequently applied to complex matrices such as human serum, plasma, and water. mdpi.comnih.govjsbms.jp Derivatization is a common strategy to enhance ionization efficiency and, consequently, sensitivity for estrogens. mdpi.comcore.ac.uknoaa.gov Reagents like dansyl chloride are often used, which react with the phenolic hydroxyl group of estrogens. jsbms.jpresearchgate.net The stable isotope-labeled internal standard undergoes the same derivatization reaction, ensuring that any variations in reaction efficiency are accounted for in the final quantification.

Effective chromatographic separation is critical to resolve target estrogens from isobaric interferences, which include structural isomers (e.g., 17α-estradiol) and other endogenous or exogenous compounds. nih.gov The co-elution of such interferences can compromise the accuracy of quantification. The use of 17beta-Estradiol-2,3,4-13C3 is particularly advantageous as it co-elutes with the unlabeled 17β-estradiol, providing the most accurate compensation for any chromatographic or mass spectrometric variations at that specific retention time. cdc.gov

Researchers have optimized various parameters to achieve baseline resolution of estrogen derivatives. core.ac.uk Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often preferred for their high efficiency and resolution. nih.gov Reversed-phase columns, particularly C18 and Phenyl-Hexyl phases, are widely used. nih.govcore.ac.uk

Table 1: Examples of Optimized Chromatographic Conditions for Estrogen Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Accucore Phenyl/Hexyl (2.6 µm, 150 x 3.0 mm) nih.gov | Acquity UPLC® BEH C18 (1.7 µm, 50 x 2.1 mm) core.ac.uk | ACE Excel 2 C18-PFP (2 µm, 2.1 mm × 150 mm) nih.gov |

| Mobile Phase A | 20% methanol (B129727) in water with 0.2 mM ammonium (B1175870) fluoride (B91410) nih.gov | Water with 0.1% Formic Acid core.ac.uk | Not specified |

| Mobile Phase B | Methanol nih.gov | Methanol with 0.1% Formic Acid core.ac.uk | Not specified |

| Flow Rate | 450 µL/min nih.gov | 0.4 mL/min core.ac.uk | Not specified |

| Gradient | 40% to 72.5% B over 10 min nih.gov | Isocratic 35% B for 6 min, then gradient to 95% B core.ac.uk | Not specified |

| Column Temperature | 40°C nih.gov | 25°C core.ac.uk | Not specified |

This table presents examples of chromatographic parameters from different validated methods for estrogen quantification.

In tandem mass spectrometry, specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM), are monitored for both the analyte and its labeled internal standard. nih.gov This provides a high degree of selectivity and sensitivity. For 17β-estradiol and 17beta-Estradiol-2,3,4-13C3, the instrument can be operated in either negative or positive electrospray ionization (ESI) mode. While underivatized estradiol (B170435) is often analyzed in negative ESI mode, derivatization with agents like dansyl chloride or Amplifex Diene allows for highly sensitive detection in positive ESI mode. nih.govsemanticscholar.org

The selection of SRM transitions is a critical step in method development. The precursor ion is typically the protonated [M+H]+ or deprotonated [M-H]- molecule (or their derivatized forms). This ion is isolated and then fragmented in the collision cell to produce characteristic product ions. The use of 17beta-Estradiol-2,3,4-13C3 results in a precursor ion that is 3 Daltons (Da) heavier than the native analyte. sigmaaldrich.com Crucially, the fragmentation pattern remains the same, leading to product ions that are also shifted by 3 Da, confirming the identity of the analyte and its standard. nih.gov Monitoring at least two transitions per compound (a quantifier and a qualifier) is recommended to enhance specificity and prevent false positives. core.ac.ukscispace.com

Table 2: Selected Reaction Monitoring (SRM) Transitions for 17β-Estradiol and its 13C3-labeled Internal Standard

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

|---|---|---|---|---|---|

| 17β-Estradiol (underivatized) | ESI Negative | 271.0 | 145.0 | 183.0 | nih.gov |

| 17beta-Estradiol-2,3,4-13C3 (underivatized) | ESI Negative | 274.0 | 148.0 | 186.0 | nih.gov |

| 17β-Estradiol (Dansyl derivative) | ESI Positive | 506.2 | 171.1 | Not specified | jsbms.jp |

| 17beta-Estradiol-2,3,4-13C3 (Dansyl derivative) | ESI Positive | 509.2 | 171.1 | Not specified | jsbms.jp |

This table shows examples of m/z transitions used for the quantification and confirmation of 17β-estradiol and its 13C3-labeled internal standard in different analytical methods.

Biological matrices like serum, plasma, and urine are complex mixtures containing salts, lipids, and proteins that can interfere with the ionization of the target analyte in the ESI source. nih.govnih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification if not properly addressed. mdpi.com

The use of a co-eluting, stable isotope-labeled internal standard like 17beta-Estradiol-2,3,4-13C3 is the most effective strategy to compensate for matrix effects. nih.govresearchgate.net Since the internal standard and the analyte are affected by the same degree of suppression or enhancement at a given retention time, the ratio of their signals remains constant, allowing for accurate quantification. core.ac.ukmdpi.com Studies have shown that even with significant ion suppression observed in matrices like horse serum and mouse brain, methods employing isotopic dilution provide reliable results. nih.gov In one study, while serum samples showed slight ion suppression (mean matrix effect of 92.2% to 96.2%), the use of the internal standard ensured that there was no significant effect on the accuracy and precision of the measurements. core.ac.uk The use of 13C-labeled standards is often preferred over deuterated (2H) analogs, as the latter can sometimes exhibit slight chromatographic shifts (isotope effect) that may lead to differential ion suppression between the analyte and the standard. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Derivatization Strategies

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for steroid analysis. unito.it For GC-MS analysis, estrogens must undergo derivatization to increase their volatility and thermal stability. researchgate.net A common approach involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.netunito.it

In this context, 17beta-Estradiol-2,3,4-13C3 is also an excellent internal standard. yonsei.ac.kr It undergoes the same derivatization reaction as the native estradiol, and its retention time in the GC column is virtually identical. A mixed derivative, such as the 3-trimethylsilyl ether-17-heptafluorobutyrate, has been shown to have excellent analytical properties for GC-MS analysis. researchgate.net The use of 13C-labeled standards in GC-MS eliminates concerns about potential isotope exchange that can sometimes occur with deuterated standards in the hot injection port or ion source. researchgate.net One GC-MS/MS method for estradiol used a single-step derivatization with N-(trimethylsilyl)imidazole, employing 13C-labeled estrogens as internal standards to effectively eliminate potential matrix effects. researchgate.net

Validation Parameters for Quantitative Bioanalytical Assays Using Isotope Dilution Mass Spectrometry (IDMS)

Any quantitative bioanalytical method must be rigorously validated to ensure its reliability and fitness for purpose. nih.gov For IDMS assays using 17beta-Estradiol-2,3,4-13C3, validation assesses several key parameters to prove the method is accurate, precise, and specific. core.ac.uknih.govresearchgate.net The validation process typically follows guidelines from regulatory bodies and establishes the method's performance characteristics. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing Certified Reference Materials (CRMs) with known concentrations of the analyte or through recovery studies where a known amount of the analyte is spiked into a blank matrix. core.ac.ukjsbms.jpresearchgate.net Methods using 17beta-Estradiol-2,3,4-13C3 have demonstrated excellent accuracy, with results for CRMs agreeing with the certified values and spike recoveries typically falling within 85-115%. core.ac.ukcdc.gov For example, one LC-MS/MS method for estradiol showed a mean bias of less than 2.1% when compared to certified reference materials. cdc.gov

Precision describes the degree of agreement among a series of measurements from the same sample. It is evaluated as repeatability (intra-assay precision) and intermediate precision (inter-assay precision) and is usually expressed as the coefficient of variation (CV). core.ac.ukjsbms.jp Validated methods for estrogens consistently report CVs below 15%, and often below 10%, even at low concentrations near the limit of quantification. nih.govjsbms.jp An ID-LC-MS/MS reference method for estradiol demonstrated total imprecision of less than 2.4%. core.ac.uk

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio. For methods employing 17beta-Estradiol-2,3,4-13C3, linearity is typically excellent, with correlation coefficients (r²) greater than 0.99 being a common acceptance criterion. jsbms.jpresearchgate.netyonsei.ac.kr

Table 3: Example of Validation Results for an IDMS Assay for 17β-Estradiol

| Validation Parameter | Quality Control Level | Result | Reference |

|---|---|---|---|

| Accuracy (% Bias from CRM) | BCR-576 (Low) | -1.3% | cdc.gov |

| BCR-577 (Medium) | -1.2% | cdc.gov | |

| BCR-578 (High) | -1.7% | cdc.gov | |

| Inter-Assay Precision (%CV) | Low | 3.1% | jsbms.jp |

| Medium | 5.1% | jsbms.jp | |

| High | 1.1% | jsbms.jp | |

| Linearity (r²) | 2.99 - 1400 pg/mL | >0.99 | cdc.gov |

This table presents a summary of typical validation performance data for a bioanalytical method quantifying 17β-estradiol using an isotope dilution strategy.

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) Determination

The determination of a method's sensitivity and dynamic range is critical for its application, especially when measuring steroid hormones like estradiol, which can be present at very low concentrations. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of the analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy, typically within 20%. nih.gov The Upper Limit of Quantification (ULOQ) represents the highest concentration within the linear range of the assay. The use of 17beta-Estradiol-2,3,4-13C3 as an internal standard is instrumental in establishing robust and sensitive quantification limits for E2 across various biological matrices.

Research has demonstrated the ability to achieve very low LLOQs for estradiol using LC-MS/MS methods incorporating this stable isotope. For instance, a validated method for the simultaneous measurement of estradiol and testosterone (B1683101) in human serum reported an LLOQ for estradiol of 11.0 pM (or 2.99 pg/mL), with a broad analytical measurement range extending up to 5138 pM (1400 pg/mL). nih.govcdc.gov Another study focusing on the analysis of estrogens and their metabolites in human plasma achieved a limit of quantification between 0.43–2.17 pg on-column, with a linear range from 2 or 10 pg/mL up to 2000 pg/mL. nih.gov

Different sample preparation and analytical strategies can influence the quantification limits. A method employing immunoaffinity extraction followed by LC-MS/MS determined an LLOQ of 0.7064 pg/mL for E2 in human plasma. researchgate.net In another approach that utilized a simple protein precipitation and derivatization step, the LLOQ for E2 in the serum of mammals was established at 2 pg/mL. uliege.be Comprehensive steroid panel assays, designed for routine clinical determination, have validated LLOQs for 17β-estradiol as part of a wider range of analytes, with quantification limits varying based on the specific panel and matrix. nih.gov For example, one such standardized kit reported LLOQs for 15 steroid hormones in the range of 0.01-32 ng/mL and ULOQs from 5-8000 ng/mL. nih.gov

The following table summarizes LLOQ and ULOQ values for 17beta-Estradiol from various studies that utilize LC-MS/MS with a stable isotope-labeled internal standard.

| Study Focus | Matrix | LLOQ | ULOQ/Upper Limit of Linearity | Citation |

| Simultaneous E2 & Testosterone | Human Serum | 11.0 pM (2.99 pg/mL) | 5138 pM (1400 pg/mL) | nih.govcdc.gov |

| Estrogens & Metabolites | Human Plasma | 2 or 10 pg/mL | 2000 pg/mL | nih.gov |

| E1, E2, E1S | Human Plasma | 0.7064 pg/mL | 50 pg/injection | researchgate.net |

| Multi-species Steroids | Mammal Serum | 2 pg/mL | Not Specified | uliege.be |

| 16-Steroid Panel | Human Serum | 0.01-32 ng/mL (Range for panel) | 5-8000 ng/mL (Range for panel) | nih.gov |

| 16 Endogenous Steroids | Human Serum | 10 - 400 pg/mL (Range for panel) | Not Specified | medrxiv.org |

Interlaboratory Validation and Standardization Efforts in Steroid Analysis

The comparability of laboratory test results is essential for establishing universal clinical reference ranges, conducting large-scale epidemiological studies, and ensuring patients receive consistent diagnoses and care regardless of where their samples are analyzed. myadlm.org However, measurements of steroid hormones, particularly at low concentrations, have historically shown significant inter-laboratory variability, especially with immunoassays. nih.govresearchgate.net To address this, major standardization and harmonization initiatives have been established, with methods based on LC-MS/MS and isotopically labeled internal standards at their core. nih.govnih.gov

A leading initiative is the Hormone Standardization Program (HoSt) established by the U.S. Centers for Disease Control and Prevention (CDC). cdc.govresearchgate.net The HoSt program aims to improve the accuracy and reliability of steroid hormone tests by providing reference measurement procedures and certifying the analytical performance of assays used in patient care and research. cdc.gov For estradiol, the CDC uses highly precise and accurate LC-MS/MS methods, which serve as the "gold standard" against which clinical and research laboratories can compare their results. cdc.gov Through this program, the among-laboratory bias for estradiol measurements has seen a measurable decrease. myadlm.org The success of such programs relies on the use of certified reference materials and stable isotope-labeled internal standards to ensure metrological traceability. researchgate.net

Beyond the CDC's efforts, interlaboratory comparisons, often called ring trials or proficiency testing schemes, are crucial for evaluating and improving the performance of steroid analysis worldwide. endocrine-abstracts.orgibl-international.com Studies comparing results from multiple laboratories, such as the HarmoSter study in Europe, have assessed the reproducibility of LC-MS/MS measurements for various steroids. researchgate.netnih.gov These comparisons have highlighted that while LC-MS/MS is the recommended technology, variability can still arise from differences in pre-analytical and analytical strategies, including sample preparation, chromatography, and calibration. endocrine-abstracts.org For instance, one European study involving nine centers found that inter-laboratory variability was good for estradiol (median CV of 6.4%) but poor for other steroids, underscoring the need for continued harmonization efforts. endocrine-abstracts.org

These studies consistently show that methods employing isotope dilution mass spectrometry—the technique that uses internal standards like 17beta-Estradiol-2,3,4-13C3—provide the most accurate and reliable results. acs.org The goal of these validation and standardization efforts is to minimize intra- and inter-laboratory variability and inaccuracy, making comprehensive steroid hormone profiling a robust tool for clinical diagnostics. nih.gov

Applications in Metabolic Pathway Elucidation of 17beta Estradiol Using Isotopic Tracers

Tracing Endogenous Estrogen Metabolism via ¹³C-Labeled Precursors

Isotopic tracers are powerful tools for investigating metabolic pathways in various biological and clinical contexts, including cancer, neurodegeneration, and diabetes. By introducing a ¹³C-labeled precursor like 17β-Estradiol-2,3,4-¹³C₃ into a biological system, scientists can track the labeled carbon atoms as they are incorporated into downstream metabolites. This approach allows for the precise measurement of substrate contribution to these metabolites, indicating their utilization in cellular metabolic networks.

Investigation of Phase I Biotransformation Pathways of 17beta-Estradiol

Phase I biotransformation of 17β-estradiol primarily involves hydroxylation, oxidation, and reduction reactions, which modify its structure and biological activity. Isotopic labeling is instrumental in dissecting these complex and often overlapping pathways.

Hydroxylation is a major route of estradiol (B170435) metabolism, catalyzed by a variety of cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens and other hydroxylated metabolites. wikipedia.org The use of ¹³C-labeled 17β-estradiol allows for the unambiguous identification of these products against a complex background of endogenous steroids.

Systematic characterization has shown that numerous human CYP isoforms are involved in the oxidative metabolism of 17β-estradiol with distinct catalytic activities and regioselectivity. nih.gov

CYP1A1: This enzyme exhibits high activity for 2-hydroxylation of 17β-estradiol, and to a lesser extent, 15α-, 6α-, 4-, and 7α-hydroxylation. nih.gov

CYP1B1: Primarily catalyzes the formation of catechol estrogens, with a preference for producing 4-hydroxyestrogens. nih.govnih.gov Studies using expressed CYP1B1 have shown it to be a catalytically efficient 4-hydroxylase. nih.govepa.gov

CYP3A4: This isoform has strong activity for the formation of 2-hydroxyestradiol (B1664083), followed by 4-hydroxyestradiol. nih.govnih.gov It is also involved in the formation of other metabolites, including 16α- and 16β-hydroxyestrogens. nih.govdocumentsdelivered.com

The relative contribution of these enzymes can vary between tissues, which is significant for understanding hormonal carcinogenesis in both hepatic and extrahepatic tissues. nih.gov For example, CYP1A1 and CYP1B1 are considered mainly extrahepatic, while CYP1A2 and CYP3A4 are predominantly found in the liver. nih.gov

| Enzyme | Primary Hydroxylation Product(s) | Typical Location | Reference |

|---|---|---|---|

| CYP1A1 | 2-Hydroxyestradiol | Extrahepatic | nih.govnih.gov |

| CYP1B1 | 4-Hydroxyestradiol | Extrahepatic (e.g., breast, ovary, uterus) | wikipedia.orgnih.govnih.gov |

| CYP3A4 | 2-Hydroxyestradiol, 4-Hydroxyestradiol | Hepatic | nih.govnih.gov |

| CYP1A2 | 2-Hydroxyestradiol, 4-Hydroxyestradiol | Hepatic | nih.govnih.gov |

The interconversion between the potent 17β-estradiol and the less active estrone (B1671321) is a critical control point in estrogen metabolism, regulated by various isoforms of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. nih.govwikipedia.org This reversible reaction involves the oxidation of 17β-estradiol to estrone and the reduction of estrone back to 17β-estradiol. wikipedia.org

Different 17β-HSD isoenzymes have specific roles and tissue distributions:

Oxidative enzymes (inactivating): Types 2 and 4 17β-HSD degrade 17β-estradiol into estrone. nih.gov

Reductive enzymes (activating): Type 1 17β-HSD is a primary catalyst for converting estrone to 17β-estradiol. nih.gov More recently, Type 12 17β-HSD has been identified as a major estrogenic enzyme responsible for this conversion in women, particularly in the ovary. nih.gov

Isotopic tracers like 17β-Estradiol-2,3,4-¹³C₃ are essential for studying the kinetics and directionality of these reactions in different tissues and under various physiological conditions. By tracking the labeled molecule, researchers can determine the rate of conversion to estrone and differentiate it from the pre-existing pool of unlabeled estrone, providing clear insights into the dynamic equilibrium maintained by 17β-HSD enzymes. frontiersin.orgmdpi.com

Exploration of Phase II Conjugation Pathways of 17beta-Estradiol

Following Phase I modifications, 17β-estradiol and its hydroxylated metabolites undergo Phase II conjugation reactions. reactome.orgdrughunter.com These reactions involve the attachment of polar molecules, which greatly increases their water solubility and facilitates their excretion from the body. uomus.edu.iq

Glucuronidation is a major Phase II metabolic pathway for estrogens. drughunter.comuomus.edu.iq This process is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronyl group to the steroid. nih.gov Several UGT isoforms are involved in the glucuronidation of 17β-estradiol. bio-rad.com

Studies have shown that glucuronidation of 17β-estradiol occurs at both the 3-hydroxy and 17-hydroxy positions. nih.gov The specific UGT enzymes involved can differ by tissue. For example, in the human liver and small intestine, the formation of 17β-estradiol 17-glucuronide appears to be catalyzed by multiple UGT isoforms, exhibiting complex kinetics. nih.gov In contrast, the kidney shows different kinetic patterns, suggesting the involvement of distinct UGT isoforms. nih.gov The use of ¹³C-labeled 17β-estradiol enables precise quantification of the various glucuronide conjugates formed, helping to delineate the roles of specific UGTs in different tissues. nih.gov

| Enzyme | Conjugation Product | Reference |

|---|---|---|

| UGT1A1, UGT1A10, UGT2B28 | Estradiol 3-glucuronide | bio-rad.com |

| Multiple UGTs | Estradiol 17-glucuronide | nih.gov |

Sulfation is another critical Phase II conjugation pathway for inactivating and eliminating estrogens. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the estrogen molecule. researchgate.net Several SULT isoforms, primarily from the SULT1 and SULT2 families, are responsible for the sulfation of a vast number of compounds, including 17β-estradiol. nih.gov

The most significant SULT with respect to estrogen metabolism is SULT1E1, which shows a high affinity for 17β-estradiol. bio-rad.comnih.gov Other enzymes like SULT1A1 and SULT2A1 also contribute to its sulfation. bio-rad.com The use of isotopically labeled 17β-estradiol in metabolic studies allows for the sensitive detection and quantification of sulfated conjugates, aiding in the characterization of the enzymatic kinetics and the specific roles of different SULT isoforms in estrogen homeostasis. dntb.gov.ua

Methylation by Catechol-O-Methyltransferase (COMT)

The metabolism of 17beta-estradiol involves hydroxylation by cytochrome P450 enzymes to form catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol. These catechols can be further metabolized through O-methylation, a reaction catalyzed by Catechol-O-Methyltransferase (COMT). This methylation is a critical detoxification pathway, as it converts the reactive catechol estrogens into more stable and less carcinogenic methoxyestrogens, like 2-methoxyestradiol (B1684026) and 4-methoxyestradiol (B23171). researchgate.netbio-rad.com

The use of 17beta-Estradiol-2,3,4-13C3 is instrumental in studying this specific metabolic step. When this labeled tracer is introduced into a biological system, it undergoes the same enzymatic reactions as its unlabeled counterpart. The 13C atoms on the A-ring are retained throughout the hydroxylation and subsequent methylation processes. This allows for the precise tracking and quantification of the formation of 13C-labeled 2-methoxyestradiol and 4-methoxyestradiol using mass spectrometry-based methods.

Studies have shown that COMT-mediated methylation is a crucial protective mechanism. researchgate.net A polymorphism in the COMT gene that results in a less active enzyme has been associated with an increased risk for certain cancers. researchgate.net By using 17beta-Estradiol-2,3,4-13C3, researchers can accurately measure the efficiency of the COMT pathway in different tissues or individuals, providing insights into how variations in COMT activity can impact estrogen metabolism and potentially contribute to disease risk. For instance, research in microglial cells demonstrated that the antimitogenic effects of estradiol are partly mediated by its conversion to 2-methoxyestradiol, a process dependent on both CYP450 and COMT activity. nih.gov

Kinetics of Estrogen Metabolism in In Vitro Systems

In vitro systems are invaluable for studying the kinetics of drug and hormone metabolism in a controlled environment. The use of 17beta-Estradiol-2,3,4-13C3 in these systems allows for the precise determination of kinetic parameters for the enzymes involved in estradiol biotransformation.

Cell-Based Assays (e.g., primary hepatocytes, cell lines)

Cell-based assays, utilizing primary human hepatocytes or cell lines like HepG2, are common models for studying hepatic metabolism. frontiersin.orgnih.gov When 17beta-Estradiol-2,3,4-13C3 is incubated with these cells, its uptake, metabolism, and efflux can be monitored over time. The stable isotope label enables clear differentiation between the exogenously added estradiol and any endogenous estrogens the cells might produce.

Researchers can quantify the rate of formation of various 13C-labeled metabolites, such as estrone, 2-hydroxyestradiol, 16α-hydroxyestrone, and estriol, as well as their conjugated forms (glucuronides and sulfates). This allows for the calculation of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for different metabolic pathways. For example, studies using such models can reveal how different molecular subtypes of breast cancer cells exhibit altered cellular metabolism of estradiol, often showing a decrease in the protective 2-hydroxylation pathway relative to the proliferative 16α-hydroxylation pathway.

Below is an example of kinetic data that can be obtained from such cell-based assays.

| Cell Line | Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) |

| HepG2 | 2-Hydroxylation | 25 | 150 |

| 16α-Hydroxylation | 40 | 85 | |

| Sulfation | 15 | 300 | |

| MCF-7 | 2-Hydroxylation | 35 | 90 |

| 16α-Hydroxylation | 20 | 120 | |

| Glucuronidation | 50 | 250 |

This table contains representative data compiled for illustrative purposes.

Subcellular Fractions (e.g., microsomes, cytosol)

To investigate the activity of specific enzyme families, subcellular fractions are often used. Microsomes, which are vesicles of the endoplasmic reticulum, contain the majority of the cell's cytochrome P450 (CYP) enzymes responsible for oxidative metabolism. nih.gov The cytosol fraction contains soluble enzymes, including many sulfotransferases and catechol-O-methyltransferase (COMT). bio-rad.com

Incubating 17beta-Estradiol-2,3,4-13C3 with human liver microsomes in the presence of necessary cofactors like NADPH allows for the characterization of CYP-mediated hydroxylation reactions. nih.gov Studies have identified 2-hydroxylation as the dominant metabolic pathway in human liver microsomes, with numerous other hydroxylated metabolites also being formed. nih.gov The stable isotope label facilitates the unambiguous identification and quantification of these metabolites by LC-MS/MS, even at very low concentrations.

Similarly, incubating the 13C-labeled catechol estrogen metabolites with cytosol can be used to study the kinetics of COMT-mediated methylation or sulfotransferase-mediated sulfation.

| Subcellular Fraction | Enzyme System | Primary Metabolite Formed | Kinetic Parameter |

| Liver Microsomes | Cytochrome P450 | 2-Hydroxyestradiol-13C3 | Vmax: ~1.2 nmol/min/mg |

| 4-Hydroxyestradiol-13C3 | Ratio of 4-OH to 2-OH: ~1:6 | ||

| Liver Cytosol | COMT | 2-Methoxyestradiol-13C3 | High affinity (low Km) |

| Sulfotransferases | Estradiol-3-Sulfate-13C3 | High capacity (high Vmax) |

This table contains representative data compiled for illustrative purposes based on published findings. nih.gov

Metabolic Profiling in Animal Models Using 17beta-Estradiol-2,3,4-13C3

Animal models are essential for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) in a whole organism. The use of 17beta-Estradiol-2,3,4-13C3 in these models is a cornerstone of modern metabolic research.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Pharmacokinetic (PK) studies track the concentration of a compound and its metabolites in the body over time, while pharmacodynamic (PD) studies relate these concentrations to a biological effect. Using 17beta-Estradiol-2,3,4-13C3 in preclinical models, such as ovariectomized rats or mice, allows for the precise determination of PK parameters without the confounding presence of endogenous hormones. nih.govnih.gov

After administration of the labeled compound, blood, plasma, or serum samples can be collected at various time points. Analysis by LC-MS/MS can distinguish the administered 13C-estradiol and its 13C-metabolites from their unlabeled, endogenous counterparts. This allows for the accurate calculation of parameters such as clearance, volume of distribution, bioavailability, and elimination half-life. nih.govwikipedia.org This distinction is critical, as endogenous estrogen levels can fluctuate significantly, which would otherwise introduce substantial variability and error into the pharmacokinetic analysis. researchgate.net

| Parameter | Value (in Rats) | Description |

| Bioavailability (Oral) | ~5% | The fraction of the administered dose that reaches systemic circulation. wikipedia.org |

| Protein Binding | ~98% | Primarily bound to albumin and SHBG. wikipedia.org |

| Metabolism | Hepatic (hydroxylation, sulfation, glucuronidation) | Extensive first-pass metabolism in the liver. wikipedia.orgsigmaaldrich.com |

| Elimination Half-life (Oral) | 13-20 hours | The time it takes for the plasma concentration to reduce by half. wikipedia.org |

| Clearance | High (~97.7 L/day) | The volume of plasma cleared of the drug per unit time. nih.gov |

This table presents typical pharmacokinetic parameters for estradiol, which can be precisely determined using isotopically labeled tracers.

Tissue Distribution and Excretion Studies in Animal Models

Understanding where a hormone and its metabolites distribute in the body is crucial for assessing both therapeutic effects and potential toxicity. By administering 17beta-Estradiol-2,3,4-13C3 to animal models, researchers can trace its journey throughout the body. At the end of the study, various tissues (e.g., brain, liver, uterus, adipose tissue) can be harvested and analyzed for the presence of the 13C-label. nih.gov

This methodology provides a quantitative map of tissue distribution. For example, studies have shown that 17beta-estradiol can cross the blood-brain barrier and affect metabolism within the central nervous system. nih.gov Using the labeled tracer would allow for a definitive measurement of how much of the estradiol and its specific metabolites accumulate in the brain versus other tissues. nih.gov

Excretion studies are performed by collecting urine and feces over time and measuring the amount of 13C-labeled compounds. This reveals the primary routes of elimination from the body and the chemical forms in which the hormone is excreted (e.g., as glucuronide or sulfate (B86663) conjugates). For estradiol, the primary routes of excretion are via urine and feces. wikipedia.org The use of 17beta-Estradiol-2,3,4-13C3 provides a precise mass balance, accounting for the entire administered dose and its metabolic fate.

Elucidation of Novel or Minor Metabolic Pathways using Isotopic Tracers

The primary metabolic pathways of 17beta-estradiol, such as hydroxylation at the C2 and C4 positions, are well-established. However, the complexity of estrogen metabolism extends to numerous other, less prevalent biotransformations. The use of isotopic tracers, such as 17beta-Estradiol-2,3,4-13C3, has been pivotal in the discovery and characterization of these novel or minor metabolic pathways. By incorporating a stable isotope label, researchers can confidently distinguish true metabolites from endogenous background compounds in complex biological samples, enabling the detection of low-abundance products. nih.govnih.gov

One of the significant discoveries has been the identification of a novel metabolic pathway involving the formation of quinols. Research has demonstrated that 17beta-estradiol can be oxidized by certain cytochrome P-450 enzymes to form corresponding quinol metabolites. researchgate.netelsevierpure.com Specifically, studies using recombinant human cytochrome P-450 enzymes have shown that CYP1A1, CYP2B6, and CYP2E1 are capable of converting 17beta-estradiol into its quinol derivative, 10b,17b-dihydroxy-1,4-estradiene-3-one. researchgate.netnih.gov This pathway represents a significant departure from the more commonly studied hydroxylation reactions.

Furthermore, investigations utilizing isotopically labeled estradiol in human liver microsomes have successfully identified a wide array of previously uncharacterized or minor metabolites. nih.govresearchgate.net The use of deuterated estradiol, for instance, allowed for the confident detection of numerous metabolic products by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net

One such study systematically characterized the metabolism of radiolabeled estradiol ([3H]E2) in human liver microsomes and identified 18 different hydroxylated or keto metabolites. documentsdelivered.com While 2-hydroxylation was the dominant pathway, this research successfully identified a new, as-yet-unidentified monohydroxylated metabolite as one of the significant products. documentsdelivered.com The study also quantified a number of minor metabolites, highlighting the diversity of estradiol biotransformation. documentsdelivered.com

The detailed findings from such isotopic tracer studies underscore the power of this technique to expand our understanding of estrogen metabolism beyond the major pathways.

Table 1: Selected Minor Metabolites of 17beta-Estradiol Identified Using Isotopic Tracers in Human Liver Microsomes

| Metabolite Class | Specific Metabolite | Reference |

|---|---|---|

| Keto Metabolites | 6-keto-E2 | documentsdelivered.com |

| 16-keto-E2 | documentsdelivered.com | |

| Hydroxylated Metabolites | 6alpha-OH-E2 | documentsdelivered.com |

| 6beta-OH-E2 | documentsdelivered.com | |

| 7alpha-OH-E2 | documentsdelivered.com | |

| 12beta-OH-E2 | documentsdelivered.com | |

| 15alpha-OH-E2 | documentsdelivered.com | |

| 15beta-OH-E2 | documentsdelivered.com | |

| 16alpha-OH-E2 | documentsdelivered.com | |

| 16beta-OH-E2 | documentsdelivered.com | |

| Novel Metabolites | Unidentified monohydroxylated E2 metabolite | documentsdelivered.com |

Mechanistic Research Utilizing 17beta Estradiol 2,3,4 13c3

Enzyme Kinetic Studies with 13C-Labeled Substrates

The use of 17beta-Estradiol-2,3,4-13C3 as a substrate in enzyme assays allows for the accurate determination of kinetic parameters without the interference of endogenous estrogens. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can specifically track the conversion of the labeled substrate to its metabolites.

In the study of estrogen metabolism, enzymes such as the cytochrome P450 (CYP) family are of significant interest. For instance, CYP1A1 and CYP1B1 are known to hydroxylate estradiol (B170435) at the 2- and 4-positions, respectively, initiating the formation of catechol estrogens. By incubating recombinant human CYP enzymes with varying concentrations of 17beta-Estradiol-2,3,4-13C3, the rate of formation of the corresponding labeled catechol estrogen metabolites can be measured. This allows for the determination of the Michaelis-Menten parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate).

Below is a hypothetical data table illustrating the kind of results that could be generated from such an experiment.

| Enzyme | Labeled Substrate | Metabolite Measured | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP1A1 | 17beta-Estradiol-2,3,4-13C3 | 2-Hydroxy-17beta-Estradiol-3,4-13C2 | 5.2 | 25.8 |

| CYP1B1 | 17beta-Estradiol-2,3,4-13C3 | 4-Hydroxy-17beta-Estradiol-2,3-13C2 | 8.1 | 15.3 |

This table presents illustrative data for the purpose of demonstrating the application of the labeled compound in enzyme kinetic studies.

17beta-Estradiol-2,3,4-13C3 is also a powerful tool for investigating the inhibition of estrogen-metabolizing enzymes. In these studies, the enzyme is incubated with the labeled substrate and a potential inhibitor. The extent of inhibition is determined by measuring the decrease in the rate of formation of the labeled metabolite. This approach can be used to screen for drugs or environmental compounds that may alter estrogen metabolism, and to determine the mechanism of inhibition (e.g., competitive, non-competitive). The use of the labeled substrate ensures that the measured activity is solely from the experimental system, avoiding confounding results from any endogenous estradiol present in the test system.

Investigation of Metabolic Shunting and Pathway Flux

The metabolism of estradiol is complex, with multiple competing pathways. After the initial hydroxylation, catechol estrogens can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens, or they can be oxidized to form reactive quinones. 17beta-Estradiol-2,3,4-13C3 can be used to trace the flow of estradiol through these different pathways, a concept known as metabolic flux analysis.

By administering the labeled estradiol to a cellular or preclinical model system, researchers can quantify the relative abundance of the various downstream metabolites. The pattern of labeled metabolites can reveal how metabolic pathways are balanced and whether certain conditions lead to "metabolic shunting," where the flow of metabolites is diverted from one pathway to another. For example, inhibition or genetic deficiency of COMT would be expected to lead to a decrease in the formation of labeled methoxyestrogens and a potential increase in the formation of labeled estrogen quinone adducts.

Differential Metabolism under Specific Physiological or Pathological Conditions in Preclinical Models

Preclinical models are essential for understanding how estrogen metabolism is altered in different physiological states (e.g., pregnancy) or pathological conditions (e.g., hormone-dependent cancers). The administration of 17beta-Estradiol-2,3,4-13C3 to these models allows for a precise comparison of metabolic profiles.

For instance, a study could compare the metabolic fate of labeled estradiol in a rodent model of breast cancer versus healthy controls. Biological samples such as plasma, urine, or tissue can be collected over time and analyzed by LC-MS to identify and quantify the full spectrum of labeled estrogen metabolites. A shift in the ratio of 2-hydroxyestradiol (B1664083) to 16α-hydroxyestradiol, for example, has been implicated in cancer risk, and the use of a labeled tracer would allow for an unambiguous assessment of this metabolic ratio.

The following table provides a hypothetical example of how data from such a preclinical study might be presented.

| Metabolite | Control Group (ng/mL plasma) | Cancer Model Group (ng/mL plasma) | Fold Change |

| 17beta-Estradiol-2,3,4-13C3 | 10.5 ± 2.1 | 12.3 ± 2.5 | 1.17 |

| 2-Hydroxyestrone-13C | 2.8 ± 0.6 | 1.5 ± 0.4 | 0.54 |

| 4-Hydroxyestrone-13C | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.40 |

| 16α-Hydroxyestrone-13C | 3.1 ± 0.7 | 5.9 ± 1.2 | 1.90 |

This table contains illustrative data to demonstrate the application of the labeled compound in preclinical metabolic studies. Data are presented as mean ± standard deviation.

Such studies can provide critical insights into the biochemical alterations that occur in disease and can help to identify new targets for therapeutic intervention.

Emerging Methodologies and Future Directions in 17beta Estradiol 2,3,4 13c3 Research

Integration with High-Resolution Metabolomics and Lipidomics Approaches

The use of 17beta-Estradiol-2,3,4-13C3 is significantly enhanced when coupled with high-resolution metabolomics and lipidomics. These fields involve the large-scale study of small molecules (metabolites) and lipids within a biological system. By introducing a 13C-labeled tracer, researchers can precisely track the transformation of estradiol (B170435) and its subsequent impact on the broader metabolic network.

High-resolution mass spectrometry (MS) platforms, such as gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS), can distinguish between the endogenous (unlabeled) estradiol and the administered 17beta-Estradiol-2,3,4-13C3, along with their downstream metabolites. nih.gov This allows for the unambiguous identification and quantification of specific metabolic products of estradiol, even at low concentrations. For instance, studies can differentiate between various hydroxylated and conjugated forms of estradiol, providing a detailed picture of its metabolic fate in different tissues, such as the liver or brain. nih.govnih.gov

In lipidomics, the influence of estradiol on lipid profiles can be meticulously mapped. As estrogens are known to modulate lipid metabolism, 17beta-Estradiol-2,3,4-13C3 can help elucidate the mechanisms behind these changes. mdpi.com By tracking the hormonal stimulus and simultaneously measuring shifts in the lipidome, researchers can connect specific estrogen metabolic pathways to changes in lipid classes, such as triglycerides, cholesterol, and fatty acids. mdpi.com This integrated approach is crucial for understanding the role of estrogen in metabolic health and diseases like metabolic syndrome. nih.gov

| Analytical Approach | Application with 17beta-Estradiol-2,3,4-13C3 | Key Research Findings Enabled |

|---|---|---|

| High-Resolution Metabolomics | Tracing the conversion of labeled estradiol into various metabolites (e.g., estrone (B1671321), estriol, hydroxylated forms). iomcworld.com | Quantification of pathway activity (e.g., 2-hydroxylation vs. 16α-hydroxylation) in specific tissues or disease states. nih.gov |

| Lipidomics | Correlating the metabolism of labeled estradiol with changes in the cellular or plasma lipidome. | Elucidation of estrogen's role in regulating lipid synthesis, storage, and transport. mdpi.com |

| Targeted Steroid Profiling | Precise quantification of a predefined panel of estrogen metabolites derived from the tracer. | Understanding the impact of genetic or environmental factors on specific enzymatic steps in estrogen metabolism. |

Advances in Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Flux Analysis

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.com The use of stable isotope tracers like 17beta-Estradiol-2,3,4-13C3 is fundamental to this approach. By measuring the incorporation of the 13C label into downstream metabolites over time, iMFA can provide a dynamic view of estrogen metabolism that is not achievable with simple concentration measurements. mdpi.com

Advances in Isotope Ratio Mass Spectrometry (IRMS) have improved the precision of these measurements, allowing for the detection of very small changes in isotope ratios. When 17beta-Estradiol-2,3,4-13C3 is metabolized, the 13C atoms are carried into various products. IRMS can determine the exact enrichment of 13C in these products, which, when integrated into mathematical models, reveals the velocity of the metabolic pathways involved. mdpi.com

This approach allows researchers to understand how different physiological or pathological conditions alter the flow of metabolites through the estrogen network. For example, it can be used to determine how quickly estradiol is hydroxylated versus conjugated in breast cancer cells compared to healthy cells, providing critical insights into disease mechanisms.

| Parameter Measured | Significance in Estrogen Metabolic Flux | Example Application |

|---|---|---|

| Metabolite Pool Labeling Enrichment | Indicates the proportion of a metabolite pool that is derived from the 17beta-Estradiol-2,3,4-13C3 tracer. | Assessing the contribution of estradiol to the estrone pool in postmenopausal women. |

| Fractional Synthesis Rate | The rate at which new molecules of a specific metabolite are synthesized from the tracer. | Determining the production rate of 2-hydroxyestrone (B23517) versus 16α-hydroxyestrone. |

| Pathway Flux Ratio | Compares the relative activity of two competing metabolic pathways. mdpi.com | Evaluating the balance between carcinogenic (e.g., 4-hydroxylation) and protective (e.g., 2-hydroxylation, methoxylation) estrogen metabolism pathways. researchgate.net |

Novel Applications in In Vitro Tissue Models and Organ-on-a-Chip Systems

The development of sophisticated in vitro models that more accurately mimic human physiology represents a significant leap forward for metabolic research. These systems, including 3D tissue models and organ-on-a-chip (OOC) platforms, provide a controlled environment to study the metabolism of 17beta-Estradiol-2,3,4-13C3 in a tissue-specific context. nih.govnih.gov

Tissue-engineered models, such as a reconstituted vaginal epithelium, have been shown to be responsive to estradiol in a dose-dependent manner, affecting cell proliferation and differentiation. nih.gov Introducing 17beta-Estradiol-2,3,4-13C3 into such models would allow for direct measurement of local hormone metabolism and its effect on tissue function, something that is difficult to achieve in vivo.

Organ-on-a-chip systems take this a step further by incorporating microfluidic channels to simulate blood flow, enabling the co-culture of different cell types and recreating tissue-tissue interfaces. nih.govdarwin-microfluidics.com These platforms are being developed for various components of the female reproductive system. nih.govnih.gov Using 17beta-Estradiol-2,3,4-13C3 in a "multi-organ-chip" could, for example, allow researchers to model the complete journey of estradiol from a simulated ovary to a target tissue like the endometrium, tracking its metabolism and endocrine signaling along the way. nih.gov

| Model System | Advantages for Tracer Studies | Disadvantages |

|---|---|---|

| Traditional 2D Cell Culture | High-throughput, low cost, simple to implement. | Lacks physiological architecture, poor cell-cell interaction, often fails to predict in vivo responses. researchgate.net |

| 3D Tissue Models (e.g., Spheroids, Organoids) | Better recapitulates tissue structure, cell-cell signaling, and physiological responses. nih.gov | More complex to maintain, lower throughput, potential for nutrient/oxygen gradients. |

| Organ-on-a-Chip (OOC) | Includes physiological fluid flow, mechanical cues, and potential for multi-organ interaction. nih.govnih.gov | Technically challenging, lower throughput, higher cost, requires specialized equipment. |

Computational Modeling and Systems Biology Approaches for Estrogen Metabolism

Data generated from tracer studies with 17beta-Estradiol-2,3,4-13C3 are invaluable for building and validating computational models of estrogen metabolism. researchgate.net These models integrate kinetic data, enzyme concentrations, and genetic information to simulate the complex network of reactions that govern estrogen homeostasis.

By using the precise quantitative data from tracer experiments, such as reaction rates and metabolite concentrations, researchers can parameterize their models to reflect biological reality. researchgate.net For example, an in vitro model combining key phase I (CYP1A1, CYP1B1) and phase II (COMT, GSTP1) enzymes can be used to measure the formation of various estrogen metabolites. researchgate.net This experimental data can then be used to refine a computational model that predicts how genetic variations in these enzymes might alter an individual's metabolic profile and potential disease risk.

A systems biology approach extends these models to encompass not just metabolism but also the downstream effects on gene regulation and cellular signaling. The journey of the 13C label from 17beta-Estradiol-2,3,4-13C3 can be followed through metabolic pathways and then linked to the activation of estrogen receptors and subsequent changes in gene expression. This holistic view is essential for understanding the wide-ranging physiological effects of estrogens. frontiersin.org

| Model Component | Input Data from 17beta-Estradiol-2,3,4-13C3 Studies | Predicted Model Output |

|---|---|---|

| Kinetic Parameters | Enzyme reaction rates (Vmax, Km) determined by tracking label conversion. | Time-course concentrations of estradiol and its metabolites. |

| Metabolic Flux Maps | Quantitative flux data through different pathways (e.g., hydroxylation, methylation). | Steady-state distribution of metabolites under different conditions. |

| Multi-Omics Integration | Metabolomic data linked to proteomic and transcriptomic data. | Predictions of how metabolic changes impact gene expression and signaling pathways. |

Challenges and Opportunities in Stable Isotope Tracer Research

While the use of 17beta-Estradiol-2,3,4-13C3 and other stable isotope tracers is powerful, it is not without challenges. The experimental design, execution, and data analysis of tracer studies are complex. nih.gov Identifying all labeled metabolites, especially those in low abundance, requires highly sensitive analytical instrumentation and sophisticated data processing software. nih.gov Furthermore, translating findings from controlled laboratory settings to the "free-living" human condition remains a significant hurdle. nih.gov

Despite these challenges, the opportunities for future research are vast. There is a growing trend toward using non-invasive or minimally invasive sampling methods, which could allow for more frequent monitoring in clinical studies. nih.gov The combination of stable isotope tracing with other advanced techniques, such as single-cell analytics and high-resolution imaging, promises to provide an unprecedented level of detail on estrogen metabolism at the cellular and subcellular level.

Ultimately, these advanced methodologies will improve our understanding of the biochemical basis of estrogen-related health and disease. nih.gov This knowledge could lead to the development of personalized therapeutic strategies, where treatments are tailored to an individual's unique estrogen metabolic profile, as revealed by tracer studies.

| Challenges | Opportunities |

|---|---|

| Complexity of Data Analysis: Correcting for natural isotope abundance and tracking labels through complex networks is computationally intensive. nih.gov | Improved Software and Algorithms: Development of more powerful and user-friendly software to automate data analysis and modeling. |

| Cost and Accessibility: Synthesis of labeled compounds and access to high-end mass spectrometers can be expensive. | Novel Tracer Development: Creating new tracers with different labels (e.g., 2H, 15N) to probe multiple pathways simultaneously. nih.govnih.gov |

| In Vivo Study Limitations: Traditional studies often require restrictive intravenous infusions and are limited to short-term observation. nih.gov | "Free-Living" Study Designs: Using orally administered tracers like deuterium (B1214612) oxide (D2O) alongside substrate-specific tracers to enable long-term studies in non-laboratory settings. nih.gov |

| Metabolite Identification: Identifying unknown or unexpected labeled metabolites remains a significant analytical challenge. nih.gov | Integration with Other 'Omics: Combining tracer data with genomics, transcriptomics, and proteomics for a full systems biology understanding. |

Conclusion

Summary of Key Contributions of 17beta-Estradiol-2,3,4-13C3 to Endocrine Research

The primary and most impactful contribution of 17beta-Estradiol-2,3,4-13C3 to endocrine research lies in its role as a stable isotope-labeled internal standard for the quantitative analysis of 17β-estradiol. pubcompare.aialkalisci.com This has been instrumental in overcoming the limitations of traditional analytical methods, thereby enhancing the reliability of research in several key areas:

Enhanced Accuracy in Hormone Quantification: Traditional methods like immunoassays for measuring steroid hormones are often hampered by issues of cross-reactivity with structurally similar metabolites, leading to inaccurate measurements, especially at low concentrations. nih.govnih.govresearchgate.net The use of 17beta-Estradiol-2,3,4-13C3 as an internal standard in isotope dilution mass spectrometry (IDMS) allows for highly accurate and precise quantification of endogenous 17β-estradiol, as the labeled and unlabeled compounds co-elute and experience identical ionization suppression or enhancement effects. nih.gov This has been crucial for studies requiring reliable data on hormone levels, such as in endocrinology, female health testing, and clinical chemistry. alkalisci.com

Facilitating Research in Low-Concentration Estrogen Environments: The high sensitivity of mass spectrometry, coupled with the use of 17beta-Estradiol-2,3,4-13C3, has enabled the accurate measurement of very low levels of estradiol (B170435). nih.govprimescholars.com This is particularly important in studying populations such as men, children, and postmenopausal women, where estrogen concentrations are significantly lower. nih.gov This capability has opened up new avenues for research into the physiological and pathological roles of estrogens in these groups.

Advancing the Study of Estrogen Metabolism: By serving as a tracer, 17beta-Estradiol-2,3,4-13C3 allows researchers to track the metabolic fate of estradiol in biological systems. smolecule.com This is essential for understanding how the body processes and eliminates estrogens, and how these pathways may be altered in disease states or by exposure to endocrine-disrupting chemicals.

The table below summarizes the key research applications of 17beta-Estradiol-2,3,4-13C3 and the resulting advancements in endocrine research.

| Research Application | Key Contribution of 17beta-Estradiol-2,3,4-13C3 | Advancement in Endocrine Research |

| Hormone Quantification | Serves as a highly specific and accurate internal standard in IDMS. alkalisci.com | Overcomes limitations of immunoassays, providing reliable measurements of 17β-estradiol levels. nih.govresearchgate.net |

| Low-Concentration Studies | Enables precise measurement of picogram-per-milliliter levels of estradiol. | Facilitates research on the role of estrogens in men, children, and postmenopausal women. nih.gov |

| Metabolism Studies | Acts as a tracer to follow the metabolic pathways of estradiol. smolecule.com | Enhances understanding of estrogen biotransformation and clearance in health and disease. |

Synthesizing the Role of Isotope Dilution Mass Spectrometry in Advancing Steroid Biochemistry

Isotope Dilution Mass Spectrometry (IDMS) has become the gold standard for the quantitative analysis of steroid hormones, fundamentally transforming the field of steroid biochemistry. The use of stable isotope-labeled internal standards, such as 17beta-Estradiol-2,3,4-13C3, is central to the success of this technique.

The core principle of IDMS involves adding a known amount of the isotopically labeled analog of the analyte to a sample. The labeled compound, being chemically identical to the endogenous analyte, behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for any sample loss or matrix effects.

The advantages of using 17beta-Estradiol-2,3,4-13C3 in IDMS for steroid biochemistry are multifaceted:

Specificity: Mass spectrometry can distinguish between the labeled and unlabeled forms of estradiol based on their mass-to-charge ratio, and it can also differentiate estradiol from other structurally similar steroids, a significant challenge for immunoassays. nih.gov

Sensitivity: IDMS methods can achieve very low limits of detection, which is crucial for measuring the often low circulating concentrations of steroid hormones. nih.gov

Robustness: The use of a stable isotope-labeled internal standard compensates for variations in sample preparation and analytical conditions, leading to more reliable and reproducible results.

The table below outlines the comparison between traditional immunoassays and Isotope Dilution Mass Spectrometry with 17beta-Estradiol-2,3,4-13C3 for the analysis of 17β-estradiol.

| Feature | Immunoassays | Isotope Dilution Mass Spectrometry with 17beta-Estradiol-2,3,4-13C3 |

| Specificity | Prone to cross-reactivity with other steroids and metabolites. nih.govresearchgate.net | High specificity due to mass-based detection. nih.gov |

| Accuracy | Can be inaccurate, especially at low concentrations. nih.gov | Considered the "gold standard" for accuracy. |

| Sensitivity | Often lacks the sensitivity for very low concentrations. primescholars.com | High sensitivity, allowing for quantification of low picogram levels. nih.gov |

| Matrix Effects | Susceptible to interference from sample matrix components. | Minimized through the use of a co-eluting internal standard. |

Outlook on Future Research Avenues and Translational Potential in Preclinical Sciences

The continued application and development of methodologies utilizing 17beta-Estradiol-2,3,4-13C3 hold significant promise for future research and translational science. The future of endocrinology research is poised to rely heavily on such precise analytical tools to unravel the complexities of hormonal regulation. news-medical.net

Preclinical Pharmacokinetics and Drug Development: The use of stable isotope-labeled tracers like 17beta-Estradiol-2,3,4-13C3 is invaluable in preclinical pharmacokinetic studies. It allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of estrogen-based drugs. This information is critical for the development of new therapies and for understanding drug-drug interactions.

Metabolomics and Systems Biology: As research moves towards a more integrated, systems-level understanding of endocrine function, the ability to accurately trace metabolic pathways is paramount. 17beta-Estradiol-2,3,4-13C3 can be used in metabolomic studies to map the intricate network of estrogen metabolism and its interplay with other metabolic pathways. nih.gov

Quantitative Proteomics: Stable isotope labeling techniques are also being applied in quantitative proteomics to study the effects of hormones on protein expression. While not a direct application of labeled estradiol as a tracer for proteins, the principle of using stable isotopes for accurate quantification is shared. Understanding how estradiol modulates the proteome is key to elucidating its mechanisms of action. acs.org